Orthogonal Coupling Capability: The 5‑Iodo Group Enables Exclusive C 5 Cross‑Coupling Not Achievable with Non‑Iodinated Analogs
In 7‑protected 5‑iodopyrrolo[2,3‑d]pyrimidines, palladium‑catalyzed Suzuki coupling proceeds selectively at the C 5 iodo position before engaging chlorine atoms at C 2 or C 4 [1]. This chemoselectivity is not achievable with the non‑iodinated comparator 2,4‑dichloro‑7‑tosyl‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 934524‑10‑4), which can only undergo nucleophilic aromatic substitution (SNAr) at C 2/C 4 [2]. The presence of all three reactive centers in the target compound therefore supports three sequential, non‑interfering diversification steps (C 5 cross‑coupling, followed by sequential SNAr at C 4 and C 2), versus a maximum of two in the non‑iodinated analog.
| Evidence Dimension | Number of orthogonal reactive sites for sequential functionalization |
|---|---|
| Target Compound Data | 3 orthogonal reactive sites: C5 (I, Pd-catalyzed cross-coupling), C4 (Cl, SNAr), C2 (Cl, SNAr), plus N7-Ts protection |
| Comparator Or Baseline | 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 934524-10-4): 2 reactive sites (C4-Cl and C2-Cl, both SNAr); no cross-coupling-competent halogen at C5 |
| Quantified Difference | Target offers 1 additional orthogonal functionalization site (C5 cross-coupling) vs. comparator; theoretical library expansion from n² to n³ (three-step vs. two-step sequential diversification) |
| Conditions | Pd-catalyzed Suzuki coupling with arylboronic acids at C5-I (Eur. J. Org. Chem., 2014) [1]; SNAr amination at C4-Cl and C2-Cl (patent CN102066338A) [2] |
Why This Matters
For procurement, the target compound consolidates three orthogonal synthetic handles into a single intermediate, reducing the number of building blocks required for a three‑point diversification library from three separate scaffolds to one, thereby lowering inventory costs and synthetic step count.
- [1] Krömer, M., et al. Chemoselective Synthesis of 4,5-Diarylpyrrolo[2,3-d]pyrimidines by Consecutive Suzuki and Liebeskind-Srogl Cross-Couplings. Eur. J. Org. Chem., 2014, 7203-7210. View Source
- [2] Portola Pharma Inc. Inhibitors of Protein Kinases. Chinese Patent CN102066338A, 2011. View Source
